4-Thiazolidinone, 5-(1H-benzimidazol-2-ylmethylene)-2-thioxo-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

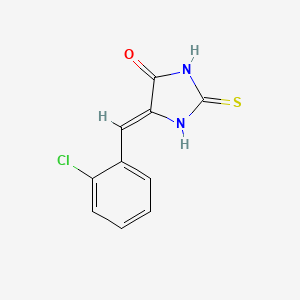

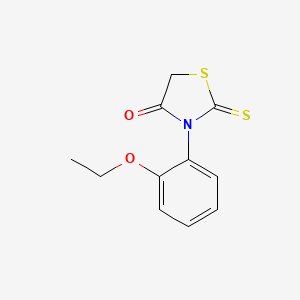

La 4-Thiazolidinone, 5-(1H-benzimidazol-2-ylméthylène)-2-thioxo- est un composé hétérocyclique qui combine les caractéristiques structurales de la thiazolidinone et du benzimidazole. Ce composé suscite un intérêt important en raison de ses diverses activités biologiques, notamment ses propriétés antimicrobiennes, anticancéreuses et anti-inflammatoires. La présence à la fois de la thiazolidinone et du benzimidazole contribue à son comportement chimique unique et à ses applications thérapeutiques potentielles.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 4-Thiazolidinone, 5-(1H-benzimidazol-2-ylméthylène)-2-thioxo- implique généralement la condensation du benzimidazole-2-carbaldéhyde avec la thiosemicarbazide, suivie d'une cyclisation. La réaction est généralement effectuée en présence d'une base telle que l'acétate de sodium ou le carbonate de potassium dans un solvant approprié comme l'éthanol ou le méthanol. Le mélange réactionnel est chauffé sous reflux pour faciliter la formation du cycle thiazolidinone.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'optimisation des conditions de réaction, telles que la température, le solvant et le catalyseur, est cruciale pour maximiser le rendement et la pureté. Les réacteurs à écoulement continu et les systèmes de synthèse automatisés peuvent être utilisés pour améliorer l'efficacité et la capacité de production.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d'oxydation, conduisant souvent à la formation de sulfoxydes ou de sulfones.

Réduction : La réduction du groupe thioxo peut produire des thioéthers ou des thiols.

Substitution : Le fragment benzimidazole peut participer à des réactions de substitution électrophile, telles que la nitration ou l'halogénation.

Réactifs et conditions courantes

Oxydation : Des réactifs comme le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque (m-CPBA) sont couramment utilisés.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont employés.

Substitution : Des agents halogénants comme le brome ou le chlore, et des agents nitrants comme l'acide nitrique, sont utilisés dans des conditions contrôlées.

Principaux produits

Oxydation : Sulfoxydes et sulfones.

Réduction : Thioéthers et thiols.

Substitution : Dérivés halogénés ou nitrés du cycle benzimidazole.

4. Applications de la recherche scientifique

Chimie

En chimie, la 4-Thiazolidinone, 5-(1H-benzimidazol-2-ylméthylène)-2-thioxo- est utilisée comme brique de construction pour la synthèse de molécules plus complexes. Sa structure unique permet d'explorer diverses transformations chimiques et de développer de nouvelles méthodologies de synthèse.

Biologie

Biologiquement, ce composé présente une activité antimicrobienne significative contre une gamme de pathogènes bactériens et fongiques. Il a été étudié pour son potentiel à inhiber la croissance de souches résistantes aux médicaments, ce qui en fait un candidat précieux pour le développement de nouveaux antibiotiques.

Médecine

En médecine, le composé est prometteur comme agent anticancéreux. Des études ont démontré sa capacité à induire l'apoptose dans les cellules cancéreuses et à inhiber la croissance tumorale. De plus, ses propriétés anti-inflammatoires en font un agent thérapeutique potentiel pour le traitement des maladies inflammatoires.

Industrie

Industriellement, le composé peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques, telles que des revêtements antimicrobiens ou des systèmes d'administration de médicaments. Sa polyvalence et son activité biologique en font un composant précieux dans diverses applications industrielles.

5. Mécanisme d'action

Le mécanisme d'action de la 4-Thiazolidinone, 5-(1H-benzimidazol-2-ylméthylène)-2-thioxo- implique plusieurs voies. Dans les applications antimicrobiennes, il perturbe la synthèse de la paroi cellulaire bactérienne et interfère avec les enzymes essentielles. En tant qu'agent anticancéreux, il induit l'apoptose par l'activation des caspases et la voie mitochondriale. Le composé module également les réponses inflammatoires en inhibant les principales molécules de signalisation impliquées dans l'inflammation.

Applications De Recherche Scientifique

Chemistry

In chemistry, 4-Thiazolidinone, 5-(1H-benzimidazol-2-ylmethylene)-2-thioxo- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, this compound exhibits significant antimicrobial activity against a range of bacterial and fungal pathogens. It has been studied for its potential to inhibit the growth of drug-resistant strains, making it a valuable candidate for new antibiotic development.

Medicine

In medicine, the compound shows promise as an anticancer agent. Studies have demonstrated its ability to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, its anti-inflammatory properties make it a potential therapeutic agent for treating inflammatory diseases.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as antimicrobial coatings or drug delivery systems. Its versatility and biological activity make it a valuable component in various industrial applications.

Mécanisme D'action

The mechanism of action of 4-Thiazolidinone, 5-(1H-benzimidazol-2-ylmethylene)-2-thioxo- involves multiple pathways. In antimicrobial applications, it disrupts bacterial cell wall synthesis and interferes with essential enzymes. As an anticancer agent, it induces apoptosis through the activation of caspases and the mitochondrial pathway. The compound also modulates inflammatory responses by inhibiting key signaling molecules involved in inflammation.

Comparaison Avec Des Composés Similaires

Composés similaires

Dérivés de la 4-thiazolidinone : Ces composés partagent le noyau thiazolidinone, mais diffèrent par leurs substituants, ce qui entraîne des variations dans l'activité biologique.

Dérivés du benzimidazole : Les composés avec le fragment benzimidazole présentent une gamme d'activités pharmacologiques, y compris des propriétés antivirales, antifongiques et anticancéreuses.

Unicité

La 4-Thiazolidinone, 5-(1H-benzimidazol-2-ylméthylène)-2-thioxo- est unique en raison de la combinaison des structures de la thiazolidinone et du benzimidazole, qui confèrent un large spectre d'activités biologiques. Sa double fonctionnalité permet diverses modifications chimiques et l'exploration de diverses applications thérapeutiques, ce qui la distingue des autres composés similaires.

Propriétés

Numéro CAS |

31409-56-0 |

|---|---|

Formule moléculaire |

C11H7N3OS2 |

Poids moléculaire |

261.3 g/mol |

Nom IUPAC |

5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-3H-1,3-thiazole-2-thione |

InChI |

InChI=1S/C11H7N3OS2/c15-10-8(17-11(16)14-10)5-9-12-6-3-1-2-4-7(6)13-9/h1-5,15H,(H,14,16) |

Clé InChI |

MYCWCGSEYIARLE-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=NC(=CC3=C(NC(=S)S3)O)N=C2C=C1 |

Solubilité |

>39.2 [ug/mL] (The mean of the results at pH 7.4) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3,4-Dimethylphenyl)[(4-chloro-3-ethoxyphenyl)sulfonyl]amine](/img/structure/B12129529.png)

![2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluor omethyl)phenyl]acetamide](/img/structure/B12129544.png)

![4-ethoxy-N-[(2Z)-4-[4-(piperidin-1-ylsulfonyl)phenyl]-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12129551.png)

![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12129554.png)

![(5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12129558.png)

![2-amino-1-(furan-2-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12129563.png)

![5-[(2,5-Dimethoxyphenyl)methylene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12129576.png)

![methyl 5,6-dibromo-8-methyl-8H-thieno[2,3-b]indole-2-carboxylate](/img/structure/B12129581.png)

![N-(4-bromophenyl)-3-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12129590.png)

![6-[(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12129599.png)